molecular formula C15H10N2O3S B2630277 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid CAS No. 1013243-25-8

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid

Cat. No.: B2630277
CAS No.: 1013243-25-8
M. Wt: 298.32
InChI Key: SHSCLIKTIHNPAX-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound is a benzoic acid derivative featuring a 2-cyano-3-(thiophen-3-yl)prop-2-enamido substituent at the ortho position of the benzene ring. The acryloyl linker incorporates a cyano group and a thiophene heterocycle, which confers distinct electronic and steric properties.

For example, compounds with ethynyl or aryl substituents (e.g., 2-[2-(thiophen-3-yl)ethynyl]benzoic acid) are synthesized via Sonogashira coupling or Knoevenagel condensation . Structural characterization typically employs NMR, IR, and X-ray crystallography, with refinement using SHELXL software .

Applications: The compound’s structural analogs, such as avenanthramides (e.g., 2-[(2Z)-3-(4-hydroxyphenyl)prop-2-enamido]benzoic acid), exhibit anti-inflammatory and antioxidant activities .

Properties

IUPAC Name

2-[(2-cyano-3-thiophen-3-ylprop-2-enoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c16-8-11(7-10-5-6-21-9-10)14(18)17-13-4-2-1-3-12(13)15(19)20/h1-7,9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSCLIKTIHNPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-3-(thiophen-3-yl)prop-2-enamide with benzoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include substituted benzoic acids, thiophene derivatives, and various amine compounds, depending on the specific reaction pathway.

Scientific Research Applications

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key benzoic acid derivatives is summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities
2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid (Target) C₁₅H₁₀N₂O₃S Thiophen-3-yl, cyano, acryloyl linker 298.32 Potential GPCR modulation; π-conjugation enhanced by thiophene
2-{[2-Cyano-3-(3-phenoxyphenyl)acryloyl]amino}benzoic acid () C₂₃H₁₆N₂O₄ 3-Phenoxyphenyl, cyano, acryloyl linker 384.39 Higher lipophilicity due to phenoxy group; possible kinase inhibition
2-[(2E)-3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}prop-2-enamido]benzoic acid () C₂₀H₁₇NO₅ Methoxy, propargyloxy, acryloyl linker 351.36 GPR68 antagonist; anti-inflammatory activity
2-[(2Z)-3-(4-Hydroxyphenyl)prop-2-enamido]benzoic acid (Avenanthramide D, ) C₁₆H₁₃NO₄ 4-Hydroxyphenyl, acryloyl linker 283.28 Antioxidant, anti-inflammatory; naturally occurring in oats
2-[2-(Thiophen-3-yl)ethynyl]benzoic acid () C₁₃H₈O₂S Thiophen-3-yl ethynyl 228.27 Enhanced rigidity due to ethynyl linker; used in materials science

Key Comparisons

In contrast, the phenoxyphenyl analog () exhibits greater steric bulk and lipophilicity, favoring membrane permeability . The ethynyl-substituted analog () lacks the acryloyl linker, reducing conformational flexibility but increasing thermal stability .

Biological Activity :

  • The GPR68 antagonist () shares a similar acryloyl-benzoic acid backbone but replaces the thiophene with a methoxy-propargyloxy group, highlighting the role of substituent polarity in receptor selectivity .
  • Avenanthramide D () demonstrates that hydroxylation at the para position of the phenyl ring enhances antioxidant capacity, whereas the target compound’s thiophene may prioritize redox-neutral interactions .

Crystallographic and Computational Insights: Hydrogen-bonding patterns in related compounds (e.g., carboxylic acid dimerization) are critical for crystal packing, as described in . The thiophene’s sulfur atom may participate in weak hydrogen bonds (C–H···S), influencing solubility . SHELX refinement () reveals that steric clashes between the cyano group and thiophene in the target compound could lead to non-planar conformations, affecting binding pocket compatibility .

Biological Activity

2-[2-Cyano-3-(thiophen-3-yl)prop-2-enamido]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H10N2O2S\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This structure includes a cyano group, a thiophene ring, and an amide linkage, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Modulation of Signaling Pathways : It may interfere with critical signaling pathways, such as those regulating inflammation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AnticancerInhibits proliferation of cancer cells in vitro
AntimicrobialExhibits activity against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in macrophage cultures

Case Study 1: Anticancer Activity

A study examined the effect of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited cell viability in breast and colon cancer cells. The mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

Case Study 3: Anti-inflammatory Potential

In a model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNFα) at concentrations of 25 µM and above, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for biological assays. Various synthetic routes have been explored, including:

  • Multi-step Synthesis : Involves the reaction of thiophene derivatives with cyanoacetic acid under basic conditions.
  • Optimization Techniques : Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.

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